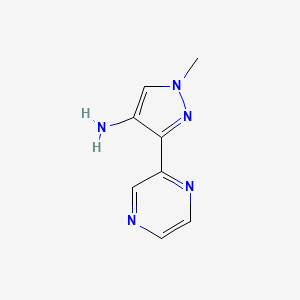

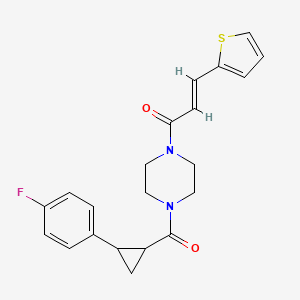

![molecular formula C21H14F5NOS B2710518 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide CAS No. 338398-64-4](/img/structure/B2710518.png)

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide, or more commonly known as DF-2, is an organic compound that has gained attention in recent years due to its diverse range of applications in scientific research. It is a fluorinated benzamide derivative that has been used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for bioconjugation reactions, and as a fluorescent probe for imaging. DF-2 has also been used in a range of laboratory experiments, such as for the study of protein-protein interactions and for the study of enzyme kinetics.

Wissenschaftliche Forschungsanwendungen

Aggregation and Complex C-F/C-H Disorder

Research has explored the aggregation behavior and C–H⋯F interactions involving the difluorobenzene group, which is closely related to the structural motifs in 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide. A study reported the synthesis and crystal structure analysis of N-(difluorophenyl)benzamides, demonstrating significant aggregation via N–H⋯OC interactions, often combined with C–H⋯O/F/π interactions. This study provides insight into the role of fluorine in molecular aggregation and the influence of fluorine substitution patterns on molecular behavior (Mocilac, Osman, & Gallagher, 2016).

Electrophilic Fluorination

The development of new electrophilic fluorinating agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], has been explored for their ability to introduce fluorine atoms into organic molecules. This research is relevant for understanding the reactivity and applications of fluorinated compounds, including those similar to the target molecule (Banks & Khazaei, 1990).

Antipathogenic Activity of Fluorinated Compounds

Studies on thiourea derivatives, including those with fluorinated phenyl groups, have shown significant antipathogenic activity, especially against strains capable of biofilm formation. This research suggests potential applications of fluorinated benzamides in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Novel Insecticide Activity

Flubendiamide, a compound with a unique chemical structure that includes fluorinated elements similar to those in the target molecule, has been identified as a novel class of insecticide with strong activity against lepidopterous pests. This highlights the potential utility of fluorinated benzamides in pest control applications (Tohnishi et al., 2005).

Synthesis and Application in Organic Chemistry

The synthesis and application of fluorinated compounds, including those with sulfonamide groups, have been extensively studied. Triflamides and triflimides, for example, are used as catalysts in various organic reactions, demonstrating the broad applicability of fluorinated benzamides in synthesis and catalysis (Moskalik & Astakhova, 2022).

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F5NOS/c22-17-5-2-6-18(23)19(17)20(28)27-15-9-7-13(8-10-15)12-29-16-4-1-3-14(11-16)21(24,25)26/h1-11H,12H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXHDCBIICKOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)

![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)

![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2710455.png)

![(2E)-3-{2-bromo-4-[(N-cyclohexylcarbamoyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2710456.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)